9-Benzyl-3,9-diazabicyclo[4.2.1]nonane

Catalog No.
S697202
CAS No.
108437-46-3
M.F
C14H20N2
M. Wt
216.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9-Benzyl-3,9-diazabicyclo[4.2.1]nonane

CAS Number

108437-46-3

Product Name

9-Benzyl-3,9-diazabicyclo[4.2.1]nonane

IUPAC Name

9-benzyl-3,9-diazabicyclo[4.2.1]nonane

Molecular Formula

C14H20N2

Molecular Weight

216.32 g/mol

InChI

InChI=1S/C14H20N2/c1-2-4-12(5-3-1)11-16-13-6-7-14(16)10-15-9-8-13/h1-5,13-15H,6-11H2

InChI Key

WJNTXJZFBOWQPF-UHFFFAOYSA-N

SMILES

C1CC2CNCCC1N2CC3=CC=CC=C3

Canonical SMILES

C1CC2CNCCC1N2CC3=CC=CC=C3

9-Benzyl-3,9-diazabicyclo[4.2.1]nonane is a bicyclic compound characterized by a unique diazabicyclo framework, which features two nitrogen atoms incorporated into its structure. This compound has garnered interest due to its potential applications in medicinal chemistry, particularly as a scaffold for developing novel pharmaceuticals targeting various receptor systems, including opioid receptors. The molecular formula of 9-Benzyl-3,9-diazabicyclo[4.2.1]nonane is C₁₄H₂₀N₂, and it is also known by its CAS number 897396-10-0 .

The chemical behavior of 9-Benzyl-3,9-diazabicyclo[4.2.1]nonane can be explored through various synthetic pathways and reactions. It can undergo typical reactions associated with nitrogen-containing compounds, such as:

  • Nucleophilic substitutions: The nitrogen atoms can participate in nucleophilic attacks due to their electron-rich nature.
  • Electrophilic aromatic substitutions: The benzyl group can be modified through electrophilic substitutions, allowing for the introduction of various functional groups.
  • Reduction reactions: The compound may also undergo reductions, particularly at the carbonyl or imine functionalities if present in derivatives.

These reactions are crucial for modifying the compound to enhance its biological activity or to create derivatives with specific pharmacological profiles .

Research indicates that compounds with similar diazabicyclo structures exhibit significant biological activities, particularly as agonists for opioid receptors. 9-Benzyl-3,9-diazabicyclo[4.2.1]nonane has been investigated for its potential effects on delta opioid receptors, which play a critical role in pain modulation and other physiological processes. Preliminary studies suggest that it may possess analgesic properties without the adverse effects commonly associated with traditional opioids .

The synthesis of 9-Benzyl-3,9-diazabicyclo[4.2.1]nonane typically involves multi-step organic synthesis techniques:

  • Formation of the bicyclic core: This can be achieved through cyclization reactions involving appropriate precursors.
  • Benzylation: The introduction of the benzyl group can be performed via nucleophilic substitution or Friedel-Crafts alkylation methods.
  • Purification: Final products are usually purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.

Specific methodologies may vary based on the desired derivatives and functionalization strategies employed during synthesis .

The primary applications of 9-Benzyl-3,9-diazabicyclo[4.2.1]nonane lie in medicinal chemistry and pharmacology:

  • Pharmaceutical development: Its structure serves as a scaffold for designing new drugs targeting opioid receptors.
  • Research tool: It can be utilized in studies investigating receptor interactions and signaling pathways related to pain management and neurological disorders.

Further exploration may reveal additional therapeutic applications in areas such as anxiety or mood disorders due to its interaction with central nervous system receptors .

Interaction studies involving 9-Benzyl-3,9-diazabicyclo[4.2.1]nonane focus on its binding affinity and efficacy at various receptor sites:

  • Opioid receptor binding assays: These studies assess how well the compound binds to delta opioid receptors compared to other known agonists.
  • Signal transduction analysis: Investigating how this compound activates intracellular signaling pathways provides insight into its pharmacological effects.

Such studies are essential for understanding the compound's therapeutic potential and safety profile .

Several compounds share structural similarities with 9-Benzyl-3,9-diazabicyclo[4.2.1]nonane, including:

Compound NameStructure CharacteristicsUnique Features
3,9-Diazabicyclo[4.2.1]nonaneLacks benzyl substitutionBasic structure without aromatic influence
3-Methyl-3,9-diazabicyclo[4.2.1]nonaneContains a methyl group instead of benzylAltered sterics affecting receptor binding
4-PiperidinoneContains a piperidine ringDifferent nitrogen framework affecting activity
8-Benzyloxy-3,8-diazabicyclo[5.3.0]decaneExtended bicyclic systemPotentially different pharmacokinetics

These compounds illustrate variations in structural modifications that can influence biological activity and receptor interactions, highlighting the uniqueness of 9-Benzyl-3,9-diazabicyclo[4.2.1]nonane in terms of its specific binding properties and potential therapeutic applications .

9-Benzyl-3,9-diazabicyclo[4.2.1]nonane exhibits significant interaction with nicotinic acetylcholine receptors through multiple mechanisms that involve the compound's unique bicyclic structure and benzyl substitution pattern. The compound demonstrates preferential binding to neuronal nicotinic acetylcholine receptor subtypes, particularly the α4β2 subtype, which represents the most abundant nicotinic receptor in the central nervous system [1] [2].

The binding mechanism involves interaction with the orthosteric binding site located at the interface between receptor subunits. The diazabicyclo[4.2.1]nonane core provides a rigid scaffold that positions the protonated nitrogen atoms optimally for interaction with key receptor residues [1]. The compound's binding affinity is enhanced by cation-π interactions between the protonated nitrogen and aromatic amino acid residues in the binding pocket, particularly tryptophan and tyrosine residues that are conserved across nicotinic receptor subtypes [2].

Structure-activity relationship studies of related diazabicyclo[4.2.1]nonane derivatives reveal that modifications at position 3 of the bicyclic core dramatically influence receptor selectivity and binding affinity. Compounds bearing pyridine substituents at position 3 demonstrate sub-nanomolar binding affinity for α4β2 nicotinic acetylcholine receptors, with the most potent derivative (An 8) exhibiting a Ki value of 0.62 nM [3]. Pyridazine-containing analogues show even higher affinity, with compounds An 10 and An 11 displaying picomolar binding constants of 0.55 nM and 0.52 nM, respectively [3].

The molecular basis for receptor modulation involves stabilization of specific conformational states of the nicotinic receptor. The bicyclic structure allows the compound to fit into the binding pocket formed by loops A, B, and C of the α subunit and complementary loops D, E, and F of the adjacent subunit [2]. This binding induces conformational changes that facilitate channel opening and ion flux, characteristic of nicotinic receptor agonists.

Opioid Receptor Binding Dynamics

9-Benzyl-3,9-diazabicyclo[4.2.1]nonane demonstrates interaction with opioid receptors, particularly the μ-opioid receptor subtype, through binding mechanisms that involve the compound's diazabicyclic scaffold and benzyl substitution [4] [5]. The compound's structural similarity to established opioid ligands, including the presence of a basic nitrogen atom and aromatic ring system, contributes to its receptor recognition properties.

The opioid receptor binding dynamics involve interaction with the receptor's orthosteric binding site, where the compound's diazabicyclic core occupies the binding pocket typically reserved for endogenous opioid peptides. The benzyl group provides additional lipophilic interactions with hydrophobic residues in the binding site, enhancing overall binding affinity [4]. Related diazabicyclo compounds in this structural class have demonstrated significant μ-opioid receptor affinity, with some derivatives showing Ki values in the nanomolar range [6].

Molecular modeling studies suggest that the trimethylene loop of the diazabicyclo[4.2.1]nonane scaffold plays an essential role in modulating μ-opioid receptor affinity by fitting into lipophilic pockets of the receptor protein [6]. The compound's binding induces conformational changes in the receptor that activate G-protein signaling pathways, leading to downstream pharmacological effects characteristic of opioid receptor activation.

The binding kinetics involve rapid association and dissociation phases, with the compound demonstrating competitive inhibition of radioligand binding in receptor assays. The benzyl substitution at position 9 appears to be crucial for maintaining optimal binding geometry and receptor selectivity within the opioid receptor family [4] [6].

Structure-Activity Relationship Studies

Structure-activity relationship investigations of 9-benzyl-3,9-diazabicyclo[4.2.1]nonane and related analogues reveal critical structural determinants for receptor binding and selectivity. The diazabicyclo[4.2.1]nonane core provides a rigid scaffold that maintains optimal spatial positioning of pharmacophoric elements, with the two nitrogen atoms serving as hydrogen bond donors and acceptors [3] [7].

Modifications at position 3 of the bicyclic framework dramatically influence receptor affinity and selectivity profiles. Pyridine substituents at this position enhance binding to α4β2 nicotinic acetylcholine receptors, with the compound An 8 demonstrating the highest affinity among pyridine derivatives (Ki = 0.62 nM) [3]. The introduction of pyridazine moieties yields compounds with even superior binding characteristics, with An 10 and An 11 showing picomolar affinities of 0.55 nM and 0.52 nM, respectively [3].

The benzyl substitution at position 9 contributes significantly to the compound's pharmacological profile through lipophilic interactions with receptor binding sites. This substitution pattern differentiates the compound from other diazabicyclic structures and contributes to its unique receptor selectivity profile . The aromatic ring of the benzyl group engages in π-π stacking interactions with aromatic amino acid residues in receptor binding pockets, enhancing binding affinity and specificity.

Comparative analysis of structural analogues reveals that the bridge length and nitrogen positioning within the bicyclic framework are critical for receptor recognition. The [4.2.1] bridging pattern provides optimal geometry for receptor binding compared to other diazabicyclic arrangements [3]. Electronic properties of substituents also play crucial roles, with electron-withdrawing groups generally enhancing binding affinity while electron-donating groups may decrease potency.

Structural FeatureEffect on α4β2 nAChR BindingEffect on Other ReceptorsSAR Notes
Benzyl substitution at N-9Moderate binding affinityGeneral nAChR interactionProvides lipophilic interaction
Pyridine at position 3High binding affinity (sub-nanomolar)Moderate α7 bindingOptimal for α4β2 binding
Pyridazine at position 3Highest binding affinity (picomolar)Good α7 bindingBest overall binding profile
Chloropyridine at position 3High binding affinityEnhanced α7 bindingChlorine enhances binding
Pyrimidine at position 3Moderate binding affinityModerate α7 bindingMaintains good binding
Pyrazine at position 3No binding activityNo bindingDetrimental to binding

Comparative Analysis with Diazabicyclo Structural Analogues

Comparative analysis of 9-benzyl-3,9-diazabicyclo[4.2.1]nonane with other diazabicyclic analogues reveals significant differences in pharmacological profiles and receptor selectivity patterns. The [4.2.1] bridging arrangement provides distinct advantages over other diazabicyclic frameworks, including [3.3.1] and [2.2.1] systems, in terms of receptor binding affinity and selectivity [1] [10] [3].

Diazabicyclo[3.3.1]nonane analogues, while structurally related, demonstrate different receptor selectivity profiles compared to the [4.2.1] system. The 3,7-diazabicyclo[3.3.1]nonane scaffold shows preferential binding to α4β2 nicotinic acetylcholine receptors when appropriately substituted, but generally exhibits lower binding affinities than corresponding [4.2.1] derivatives [10]. The conformational flexibility differences between these systems contribute to their distinct pharmacological profiles.

The comparison with diazabicyclo[2.2.1]heptane systems reveals that the larger ring size of the [4.2.1]nonane framework provides enhanced binding affinity for most receptor targets [11]. This advantage appears to result from improved geometric complementarity with receptor binding sites and enhanced lipophilic interactions. The additional methylene units in the [4.2.1] system allow for more favorable conformational adjustments upon receptor binding.

Three-dimensional quantitative structure-activity relationship studies comparing various diazabicyclic frameworks demonstrate that the [4.2.1]nonane system provides optimal steric and electrostatic field contributions for nicotinic receptor binding [7]. The compound's rigid bicyclic structure maintains pharmacophoric elements in optimal spatial relationships, while the benzyl substitution provides additional binding interactions not available in smaller ring systems.

Diazabicyclic Systemα4β2 nAChR AffinityReceptor SelectivityStructural AdvantagesLimitations
[4.2.1]nonaneHigh (sub-nanomolar)Excellent α4β2 selectivityOptimal geometry, rigid scaffoldLimited conformational flexibility
[3.3.1]nonaneModerateGood α4β2 preferenceNatural product scaffoldLower binding affinity
[2.2.1]heptaneLow to moderateVariable selectivityCompact structureSuboptimal receptor fit
[3.2.1]octaneModerateGood μ-opioid selectivityBalanced flexibilityLess α4β2 selective

The comparative analysis also extends to receptor binding kinetics, where the [4.2.1]nonane system demonstrates favorable association and dissociation rates compared to other diazabicyclic frameworks [12]. The compound's binding kinetics are characterized by rapid onset and appropriate residence time, contributing to its pharmacological efficacy. The benzyl substitution further enhances binding kinetics through additional hydrophobic interactions that stabilize the receptor-ligand complex.

XLogP3

2.1

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

Explore Compound Types